
6-Bromo-3-chloro-2-nitroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-2-nitroanisole is an organic compound with the molecular formula C7H5BrClNO3 It is a derivative of anisole, where the methoxy group is substituted with bromine, chlorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-nitroanisole typically involves multiple steps, starting from anisole. The general synthetic route includes:
Nitration: Anisole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated anisole is then subjected to bromination using bromine in the presence of a catalyst like iron(III) bromide.
Chlorination: Finally, the brominated product is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.
These reactions are carried out under controlled conditions to ensure the selective substitution of the desired positions on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-nitroanisole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromo, and chloro).
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Amines: Reduction of the nitro group yields corresponding amines.
Carboxylic Acids: Oxidation of the methoxy group results in carboxylic acids.
Substituted Anisoles: Nucleophilic substitution leads to various substituted anisoles depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-chloro-2-nitroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-nitroanisole involves its interaction with various molecular targets. The electron-withdrawing groups (nitro, bromo, and chloro) on the aromatic ring influence its reactivity and binding affinity to biological molecules. These interactions can lead to inhibition of enzymes or modulation of receptor activities, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chloro-6-nitroanisole: Similar structure but different substitution pattern.
4-Bromo-3-nitroanisole: Lacks the chlorine substituent.
3-Chloro-4-nitroanisole: Lacks the bromine substituent.
Uniqueness
6-Bromo-3-chloro-2-nitroanisole is unique due to the specific arrangement of substituents on the aromatic ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H5BrClNO3 |
|---|---|
Molecular Weight |
266.47 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 |
InChI Key |
YVUXRKOZXUCXIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
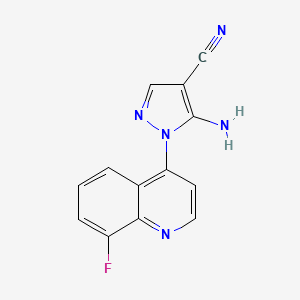

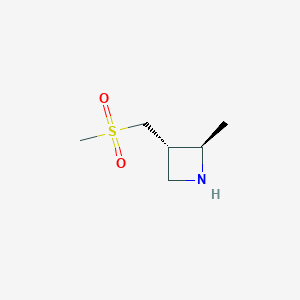
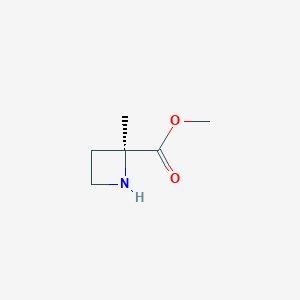
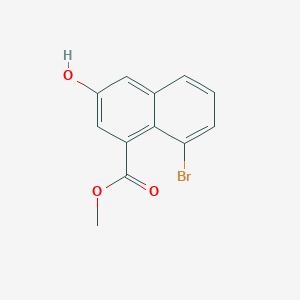


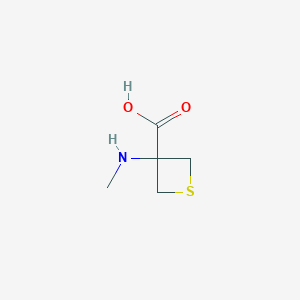
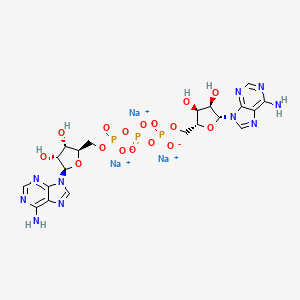
![6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)

